molecular formula C18H21BrO B13410327 4-(Bromomethyl)benzylidene Camphor

4-(Bromomethyl)benzylidene Camphor

Cat. No.: B13410327
M. Wt: 333.3 g/mol
InChI Key: DTEBTFVOIHNTBU-ZLTRSOCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)benzylidene Camphor is an organic compound that belongs to the class of camphor derivatives. It is characterized by the presence of a bromomethyl group attached to the benzylidene moiety of camphor. This compound is known for its applications in various fields, including chemistry, biology, and industry, particularly as a UV filter in sunscreen products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)benzylidene Camphor typically involves the bromination of benzylidene camphor. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves a similar bromination process but with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)benzylidene Camphor undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the benzylidene moiety can lead to the formation of saturated camphor derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

  • Substitution reactions yield various substituted camphor derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in saturated camphor derivatives.

Scientific Research Applications

4-(Bromomethyl)benzylidene Camphor has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Widely used as a UV filter in sunscreen products to protect the skin from harmful UV radiation.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)benzylidene Camphor involves its ability to absorb UV radiation, particularly in the UVB region (290–320 nm). This absorption prevents the UV radiation from penetrating the skin, thereby protecting it from damage. The compound’s molecular targets include the DNA and proteins in skin cells, which are shielded from UV-induced damage.

Comparison with Similar Compounds

    4-Methylbenzylidene Camphor: Another camphor derivative used as a UV filter.

    Enzacamene: Known for its UVB protection properties.

    Octocrylene: A widely used UV filter in sunscreen formulations.

Uniqueness: 4-(Bromomethyl)benzylidene Camphor is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various applications in organic synthesis and industrial formulations.

Properties

Molecular Formula

C18H21BrO

Molecular Weight

333.3 g/mol

IUPAC Name

(1S,3Z,4R)-3-[[4-(bromomethyl)phenyl]methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C18H21BrO/c1-17(2)15-8-9-18(17,3)16(20)14(15)10-12-4-6-13(11-19)7-5-12/h4-7,10,15H,8-9,11H2,1-3H3/b14-10-/t15-,18+/m0/s1

InChI Key

DTEBTFVOIHNTBU-ZLTRSOCKSA-N

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)/C(=C/C3=CC=C(C=C3)CBr)/C2=O

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)CBr)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.